molecular formula C10H18FNO2 B13511403 tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate

tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate

Cat. No.: B13511403
M. Wt: 203.25 g/mol
InChI Key: IHHSXCLECNNDPN-JGVFFNPUSA-N
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Description

tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclobutyl ring substituted with a fluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate typically involves the reaction of a cyclobutylamine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

    Cyclobutylamine derivative: + →

    Reaction conditions: Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more controlled and sustainable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, room temperature.

    Reduction: Lithium aluminum hydride, anhydrous ether, reflux.

    Substitution: Amines or thiols, polar aprotic solvents (e.g., dimethyl sulfoxide), elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and the nature of the target. The presence of the fluoromethyl group can enhance binding affinity and selectivity towards certain targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1R,2R)-2-(hydroxymethyl)cyclobutyl)carbamate
  • tert-Butyl ((1R,2R)-2-(chloromethyl)cyclobutyl)carbamate
  • tert-Butyl ((1R,2R)-2-(bromomethyl)cyclobutyl)carbamate

Uniqueness

tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18FNO2

Molecular Weight

203.25 g/mol

IUPAC Name

tert-butyl N-[(1R,2R)-2-(fluoromethyl)cyclobutyl]carbamate

InChI

InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-5-4-7(8)6-11/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1

InChI Key

IHHSXCLECNNDPN-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1CF

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1CF

Origin of Product

United States

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